molecular formula C8H16N2O B2691236 N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine CAS No. 1403813-12-6

N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine

Cat. No.: B2691236
CAS No.: 1403813-12-6
M. Wt: 156.229
InChI Key: AYDQLBCXZWITRE-ZETCQYMHSA-N
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Description

N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(8-4-9-5-8)7-2-3-11-6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDQLBCXZWITRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemistry

Building Block for Synthesis
This compound serves as a building block for synthesizing novel heterocyclic compounds. Its unique structure allows for modifications that lead to the development of new chemical entities with potential applications in various fields.

Reaction Type Description Common Reagents
OxidationFormation of oxidesHydrogen peroxide, potassium permanganate
ReductionYielding reduced formsLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of functional groupsHalogens, alkylating agents

Biology

Biological Activity Investigation
Research has indicated that N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine exhibits potential biological activities. Studies have focused on its interactions with biomolecules, exploring its effects on cellular mechanisms and signaling pathways.

Case Study: RNA-Splicing Modulation
A study published by the CHDI Foundation investigated the compound's role in RNA splicing modulation related to Huntington's disease. The compound was found to influence the alternative splicing of HTT RNA transcripts, demonstrating its potential as a therapeutic agent .

Medicine

Therapeutic Applications
The compound is being explored for its therapeutic potential in drug development. Its structural features make it a candidate for targeting specific receptors or enzymes involved in various diseases.

Case Study: CNS Uptake Optimization
Research aimed at optimizing the compound's structure to enhance central nervous system uptake showed promising results. Modifications led to increased activity in lowering mutant huntingtin levels while reducing efflux mediated by P-glycoprotein .

Industrial Applications

This compound is utilized in producing specialized chemicals and materials. Its versatility as a synthetic intermediate makes it valuable in industrial settings where complex organic compounds are required.

Mechanism of Action

The mechanism of action of N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine include other azetidine derivatives and oxetane derivatives . These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both azetidine and tetrahydrofuran rings.

Biological Activity

N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound, with the CAS number 1403813-12-6, belongs to the azetidine class of compounds. The molecular formula is C8H15NC_8H_{15}N with a molecular weight of approximately 141.21 g/mol. Its structure features a four-membered nitrogen-containing heterocycle, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation : The precursor (N-Boc-azetidin-3-ylidene)acetate is synthesized from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
  • Aza-Michael Addition : This intermediate undergoes aza-Michael addition with NH-heterocycles to yield functionalized azetidines.
  • Final Product Formation : Further chemical transformations lead to the purification of the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction modulates various biological pathways, potentially influencing cell signaling and metabolic processes.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : Some studies have indicated potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

Research Findings

Several studies have explored the biological activity of related compounds, offering insights into the potential applications of this compound:

StudyFindings
Antibacterial Activity Study Evaluated against E. coli and S. aureus; showed promising inhibition at specific concentrations .
Cytotoxicity Analysis Tested on tumor cell lines; demonstrated significant cytotoxic effects comparable to established chemotherapeutics .
Mechanistic Studies Investigated the inhibition of lipid biosynthesis as a mechanism for antibacterial activity .

Case Studies

  • Study on Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of azetidine derivatives found that certain structural modifications enhanced activity against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : In vitro experiments revealed that this compound displayed significant cytotoxicity against human tumor cell lines, indicating its potential as an anticancer agent .

Q & A

What are the key stereochemical considerations in the synthesis of N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine, and how can enantiomeric purity be ensured?

Level : Basic
Methodological Answer :
The compound’s (3R)-tetrahydrofuran-3-yl group necessitates stereoselective synthesis to avoid racemization. A common approach involves asymmetric Michael additions or alkylations using chiral auxiliaries, as demonstrated in the synthesis of related intermediates (e.g., (3R)-pyrrolidin-3-yl derivatives via stereoselective alkylation steps) . Enantiomeric purity can be verified via polarimetry, chiral HPLC, or X-ray crystallography using Flack’s η parameter to confirm absolute configuration .

What analytical techniques are most reliable for characterizing this compound and its derivatives?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and stereochemistry. For example, coupling constants (e.g., J-values in tetrahydrofuran rings) help distinguish axial vs. equatorial substituents .
  • LC-MS : Used to verify molecular weight and detect impurities (e.g., LC-MS with m/z 646.3 [M+1]+ for related analogs) .
  • X-ray Diffraction : Essential for resolving ambiguous stereochemistry. The WinGX suite can refine crystallographic data to validate spatial arrangements .

How can researchers address contradictions in stereochemical assignments during synthesis?

Level : Advanced
Methodological Answer :
Discrepancies in stereochemical data (e.g., conflicting NMR vs. X-ray results) require cross-validation:

  • X-ray Twin Component Analysis : Use parameters like Flack’s η or the alternative x parameter to assess enantiomorph-polarity in near-centrosymmetric structures .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to resolve ambiguities.
  • Chiral Derivatization : Convert the compound into diastereomers (e.g., using (R)- or (S)-Mosher’s acid) for distinct NMR splitting patterns .

What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Level : Advanced
Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective C–N bond formation.
  • Solvent and Temperature Control : Use anhydrous tetrahydrofuran (THF) at low temperatures (−78°C) to suppress side reactions like epimerization .
  • Protecting Groups : Protect the azetidin-3-amine moiety with tert-butyl carbamate (Boc) to prevent undesired alkylation .

How should this compound be stored to maintain stability, and what hazards are associated with its handling?

Level : Basic
Methodological Answer :

  • Storage : Store in a sealed, light-protected container under inert gas (N2/Ar) at 2–8°C to prevent degradation .
  • Hazards :
    • H302 : Harmful if swallowed.
    • H315/H319 : Causes skin/eye irritation.
    • H335 : May cause respiratory irritation.
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .

What computational tools are recommended for modeling the compound’s reactivity and interactions?

Level : Advanced
Methodological Answer :

  • Molecular Dynamics Simulations : Tools like GROMACS or AMBER model conformational changes in solution.
  • Docking Studies : AutoDock Vina predicts binding affinities for drug-target interactions (e.g., with enzymes like VEGFR2/KDR) .
  • Quantum Chemistry : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

How can salt forms (e.g., tosylate) improve the compound’s physicochemical properties?

Level : Advanced
Methodological Answer :

  • Solubility Enhancement : Tosylate salts (e.g., (R)-3-aminotetrahydrofuran tosylate) increase aqueous solubility via ionic interactions .
  • Crystallinity : Salt formation promotes stable crystal lattices, aiding purification and X-ray analysis.
  • Synthesis : React the free base with p-toluenesulfonic acid in ethanol, followed by recrystallization from acetone/water .

What are the challenges in scaling up the synthesis from lab to pilot scale?

Level : Advanced
Methodological Answer :

  • Reaction Exotherms : Use jacketed reactors with temperature-controlled cooling to manage heat generation.
  • Catalyst Recovery : Immobilize chiral catalysts on silica or resins for reuse .
  • Purification : Replace column chromatography with continuous crystallization or membrane filtration for cost efficiency .

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